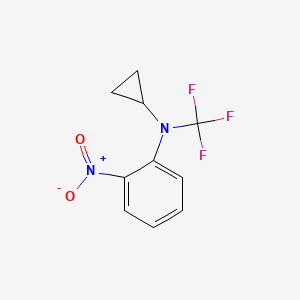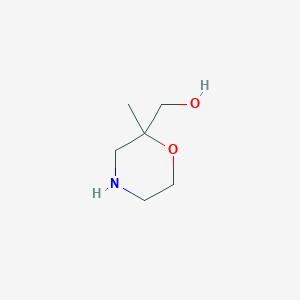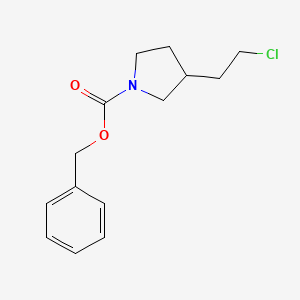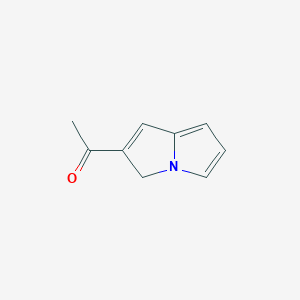
1-Ethoxy-4,4-difluoropent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-4,4-difluoropent-1-en-3-one is a chemical compound with the molecular formula C7H10F2O2 It is characterized by the presence of an ethoxy group and two fluorine atoms attached to a pentenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethoxy-4,4-difluoropent-1-en-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl vinyl ether with a fluorinated ketone in the presence of a base. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-4,4-difluoropent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy group or fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Ethoxy-4,4-difluoropent-1-en-3-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethoxy-4,4-difluoropent-1-en-3-one involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and fluorine groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethoxy-4,4-difluorobut-1-en-3-one
- 1-Ethoxy-4,4-difluoroprop-1-en-3-one
- 1-Ethoxy-4,4-difluorohex-1-en-3-one
Uniqueness
1-Ethoxy-4,4-difluoropent-1-en-3-one is unique due to its specific combination of ethoxy and difluoro groups attached to a pentenone structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C7H10F2O2 |
|---|---|
Molecular Weight |
164.15 g/mol |
IUPAC Name |
1-ethoxy-4,4-difluoropent-1-en-3-one |
InChI |
InChI=1S/C7H10F2O2/c1-3-11-5-4-6(10)7(2,8)9/h4-5H,3H2,1-2H3 |
InChI Key |
DKOUCCXOYAEDPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=CC(=O)C(C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-[2-(Dimethylamino)ethyl]-4-(trifluoromethyl)-1,2-benzenediamine](/img/structure/B13972525.png)
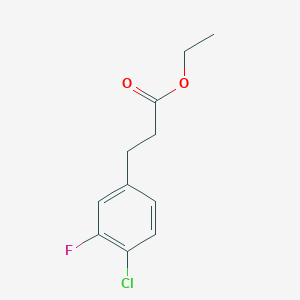

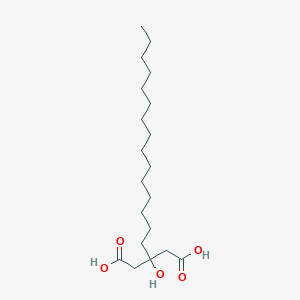
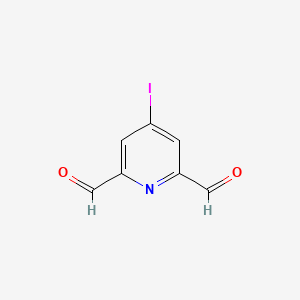

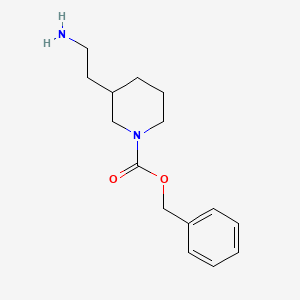
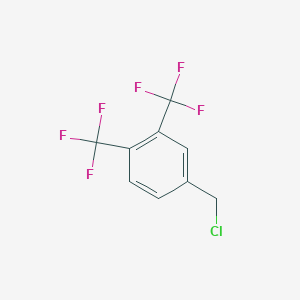
![(R)-1-[3-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972562.png)
